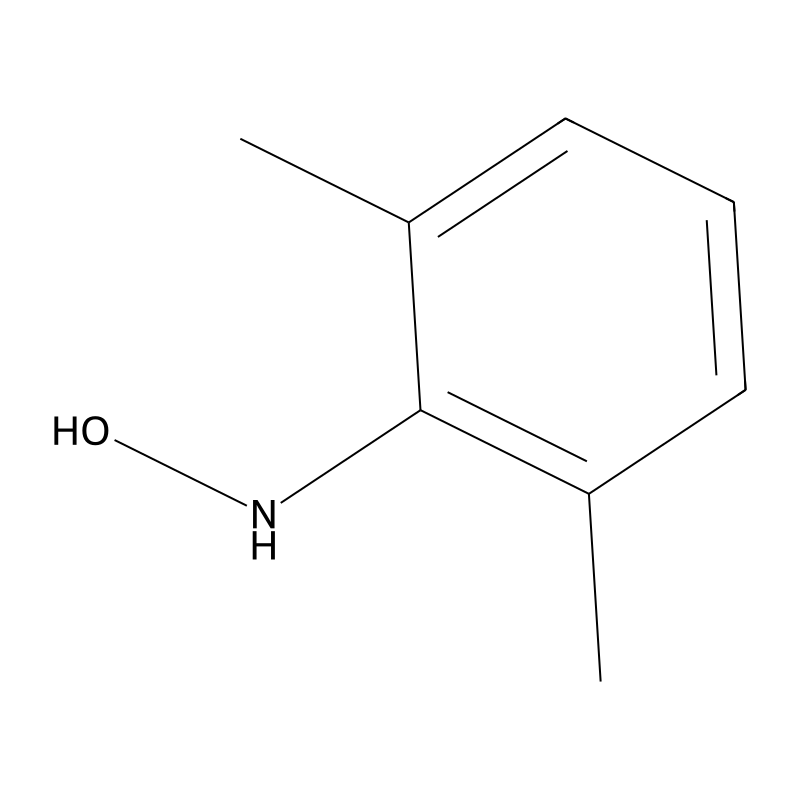

N-(2,6-dimethylphenyl)hydroxylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

DNA Adduct Formation Research

Scientific Field: Biochemistry

Application Summary: N-(2,6-dimethylphenyl)hydroxylamine is used to study DNA adduct formation, particularly under weakly basic conditions that mimic physiological conditions of cells.

Methods of Application: In the study, 2’-deoxyguanosine (dG) was exposed to N-(2,6-dimethylphenyl)hydroxylamine at pH 7.4 without enzymes and analyzed by liquid chromatography high resolution mass spectrometry (LC-HRMS).

Results: The exposure resulted in the production of relatively low amounts of adducts.

Mineral Processing

Scientific Field: Metallurgy

Application Summary: Hydroxamic acids, including N-(2,6-dimethylphenyl)hydroxylamine, have been used as chelating mineral collectors for ore beneficiation.

Methods of Application: The application of hydroxamic acids in mineral processing involves the formation of coordination complexes with several metal ions.

Enzyme Inhibitors

Application Summary: Hydroxamic acids, including N-(2,6-dimethylphenyl)hydroxylamine, have been used as enzyme inhibitors.

Methods of Application: The application of hydroxamic acids as enzyme inhibitors involves the formation of coordination complexes with several metal ions.

Soil Enhancers

Scientific Field: Agriculture

Application Summary: Hydroxamic acids, including N-(2,6-dimethylphenyl)hydroxylamine, have been used as soil enhancers.

Methods of Application: These compounds are applied to the soil to improve its quality and enhance the growth of plants.

Analytical Chemistry

Scientific Field: Analytical Chemistry

Application Summary: Hydroxamic acids, including N-(2,6-dimethylphenyl)hydroxylamine, have been used in analytical chemistry.

Methods of Application: These compounds are used in spectral-colorimetric analyses, solvent extraction, and ion exchange.

Chelation Therapy

Scientific Field: Medicine

Application Summary: Hydroxamic acids, including N-(2,6-dimethylphenyl)hydroxylamine, have been used in chelation therapy.

Methods of Application: These compounds are used to form stable complexes with transition, lanthanide, and actinide metal ions.

N-(2,6-dimethylphenyl)hydroxylamine is an organic compound with the molecular formula C₈H₁₁NO. It is derived from 2,6-dimethylphenylamine and is known to be a human metabolite of 2,6-xylidine. This compound plays a significant role in various biochemical processes, particularly in the context of carcinogenicity and DNA adduct formation. The structure features a hydroxylamine functional group attached to a dimethyl-substituted phenyl ring, which contributes to its reactivity and biological activity .

- Formation of DNA Adducts: The compound can undergo metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive species that can bind to DNA, resulting in the formation of DNA adducts. This process is critical in understanding its potential carcinogenic effects .

- Reactivity with Amines: N-(2,6-dimethylphenyl)hydroxylamine can react with primary amines to form hydrazones. This reaction is utilized in analytical chemistry for detecting amines in various samples .

- N-O Bond Cleavage: The compound can participate in reactions involving N-O bond cleavage, leading to the generation of nitrenium cations, which are highly reactive intermediates that can further react with nucleophiles such as DNA .

N-(2,6-dimethylphenyl)hydroxylamine exhibits biological activities primarily associated with its role as a potential carcinogen. Its metabolites can form adducts with DNA, which may lead to mutations and ultimately cancer development. Studies have shown that the compound's activation by cytochrome P450 enzymes is crucial for its biological effects, particularly in the context of aromatic amine metabolism .

The synthesis of N-(2,6-dimethylphenyl)hydroxylamine typically involves:

- Reduction of Nitro Compounds: Starting from 2,6-dimethylphenyl nitro compound (such as 2,6-dimethylnitrobenzene), reduction using reducing agents like iron and hydrochloric acid can yield the corresponding hydroxylamine.

- Direct Hydroxylation: Hydroxylation of 2,6-dimethylphenylamine under controlled conditions can also yield N-(2,6-dimethylphenyl)hydroxylamine directly.

- Reactions with Hydroxylamine: Reacting 2,6-dimethylphenyl ketones or aldehydes with hydroxylamine hydrochloride in the presence of a base can also produce this compound.

N-(2,6-dimethylphenyl)hydroxylamine finds applications in various fields:

- Analytical Chemistry: It is used for the detection and quantification of primary amines through hydrazone formation.

- Toxicology Studies: The compound serves as a model for studying the mechanisms of aromatic amine-induced carcinogenesis.

- Biochemical Research: It is employed in research aimed at understanding metabolic pathways involving aromatic amines and their derivatives.

Interaction studies involving N-(2,6-dimethylphenyl)hydroxylamine focus on its reactivity with biological macromolecules like DNA and proteins. The formation of DNA adducts has been extensively studied to assess the mutagenic potential of this compound. Furthermore, interactions with cytochrome P450 enzymes have been characterized to understand how this compound is metabolically activated into more reactive forms that can interact with cellular components .

Several compounds share structural or functional similarities with N-(2,6-dimethylphenyl)hydroxylamine. These include:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Aminophenol | Amino group on phenol | Less reactive towards DNA; used in dye synthesis |

| N-Hydroxy-1-naphthylamine | Naphthalene ring structure | More potent mutagen; involved in different pathways |

| N-(4-hydroxyphenyl)hydroxylamine | Para-substituted phenol | Similar reactivity but different biological effects |

N-(2,6-dimethylphenyl)hydroxylamine is unique due to its specific metabolic pathway and its role as a human metabolite of 2,6-xylidine. Its ability to form stable adducts with DNA distinguishes it from other similar compounds that may not exhibit such strong interactions or carcinogenic potential .

Reduction of Nitroarenes

The reduction of nitroarenes represents the most extensively studied and practically important pathway for synthesizing N-(2,6-dimethylphenyl)hydroxylamine. This approach involves the controlled reduction of 2,6-dimethylnitrobenzene through various catalytic and non-catalytic methodologies, with particular emphasis on achieving selective formation of the hydroxylamine intermediate rather than complete reduction to the corresponding aniline.

Metal-Catalyzed Selective Hydrogenation

Metal-catalyzed selective hydrogenation has emerged as a premier methodology for the synthesis of N-(2,6-dimethylphenyl)hydroxylamine, offering exceptional control over product selectivity and reaction efficiency. The mechanistic pathway typically proceeds through a stepwise reduction sequence involving nitrobenzene → nitrosobenzene → hydroxylamine → aniline, where precise control of reaction parameters enables selective stopping at the hydroxylamine stage [1] [2].

Palladium-Based Catalytic Systems

Palladium catalysts have demonstrated remarkable efficacy in achieving highly selective nitroarene reduction to hydroxylamines. Research by various groups has established that palladium on carbon (Pd/C) catalysts can achieve 70-95% selectivity toward hydroxylamine intermediates under optimized conditions [3]. The reaction proceeds most effectively at temperatures ranging from 25-80°C using either molecular hydrogen or sodium borohydride as the reducing agent [4].

Particularly noteworthy are the ultrasmall palladium nanoclusters (diameter 1.3 ± 0.3 nm) generated in situ from palladium acetate reduction by sodium borohydride. These highly active species, stabilized by surface-coordinated nitroarenes, demonstrate exceptional versatility in producing five distinct categories of nitrogen-containing compounds: anilines, N-aryl hydroxylamines, azoxy-, azo- and hydrazo-compounds [4] [5]. The selectivity can be precisely controlled by adjusting the palladium acetate concentration (0.1-0.5 mol% of nitroarene), sodium borohydride stoichiometry, and water/ethanol solvent ratio, achieving yields up to 98% in less than 30 minutes at room temperature [5].

Gold Nanoparticle Catalytic Systems

Gold nanoparticles stabilized by phosphine-decorated polymer immobilized ionic liquids (AuNP@PPh2-PIILP) represent a breakthrough in multi-product selective catalysis for nitroarene reduction. These systems achieve extraordinary turnover numbers of 100,000 for N-phenylhydroxylamine production with turnover frequencies of 73,000 h⁻¹ and selectivity exceeding 99% [6] [7]. The key to achieving such exceptional selectivity lies in conducting reactions under nitrogen atmosphere at room temperature, which promotes the direct reduction pathway and prevents competing condensation reactions that occur under aerobic conditions [6].

The solvent selection proves critical for product selectivity: water as solvent favors N-phenylhydroxylamine formation with near-quantitative yields, while switching to ethanol dramatically alters selectivity to produce azoxybenzene as the primary product [6] [7]. This solvent-dependent selectivity switch represents a significant advancement in controlling product distribution through simple parameter modification.

Rhodium-Complex Catalytic Systems

Adaptive rhodium-based catalysts have demonstrated remarkable control over the nitroarene hydrogenation network, enabling selective preparation of both hydroxylamines and anilines through delicate interplay between the rhodium(III) center and Lewis acidic borane co-catalysts [2]. These systems exhibit high chemoselectivity in the presence of various potentially vulnerable functional groups, with mechanistic studies and density functional theory calculations providing detailed insights into the catalytic functioning [2].

The rhodium catalysts operate through a sophisticated mechanism involving borane activation, which creates a highly tunable system capable of stopping reduction at the hydroxylamine stage or proceeding to complete aniline formation depending on reaction parameters [2].

Iron and Nickel-Based Systems

Iron-based catalysts, particularly iron(salen) complexes, have shown excellent performance in nitro compound reduction at room temperature across a broad substrate range [8] [9]. The mechanism involves formation of an iron(III) hydride species as the key catalytic intermediate, with hydride transfer representing the rate-limiting step having an experimentally determined barrier of 22.4 ± 4.0 kcal mol⁻¹ [8] [9].

Nitrogen-doped carbon-encapsulated nickel catalysts (Ni@N-C) achieve remarkable reaction rates, completing selective nitro reduction in just 5 minutes at room temperature using sodium borohydride as the hydrogen source [10]. These catalysts demonstrate yields ranging from 45-99% with enhanced selectivity when employed in continuous flow reaction systems [10].

Flow Chemistry Approaches

Flow chemistry represents a transformative approach to nitroarene reduction, offering enhanced selectivity, improved safety, and process intensification capabilities. The continuous flow methodology provides superior heat and mass transfer characteristics compared to traditional batch processes, enabling more precise control over reaction parameters and intermediate formation [10] [11] [12].

Continuous Flow Reactor Design

The implementation of specialized reactor designs, particularly Y-type packed bed columns, has demonstrated significant improvements in both reactivity and selectivity for nitro reduction reactions [10]. These reactor configurations provide enhanced contact between reactants and catalysts while maintaining optimal temperature and residence time control. The continuous flow approach has successfully produced gram-scale quantities of pharmaceutical intermediates with minimal metal contamination and without requiring chromatographic purification [10].

Copper-Catalyzed Transfer Hydrogenation

Copper nanoparticle catalysts supported on Celite have proven highly effective for continuous-flow transfer hydrogenation of nitroarenes using ethylene glycol or glycerol as hydrogen donors [11]. Operating at 130°C with flow rates of 0.03 mL/min, these systems achieve 96% yields while maintaining excellent chemoselectivity. The continuous-flow synthesis demonstrates superior stability and increased reaction rates compared to batch procedures, with beneficial effects on the stability of sensitive acetamido derivatives [11].

Raney Nickel Flow Systems

Modified Raney nickel catalysts treated with ammonia/dimethyl sulfoxide mixtures have been successfully adapted for continuous flow applications [12]. These systems operate effectively at room temperature, achieving 99.4% conversion with 99.8% selectivity toward hydroxylamine products. The flow configuration enables in-column catalyst regeneration by pumping passivation solution overnight, providing excellent operational stability and process continuity [12].

Zinc-Mediated Reduction Protocols

Zinc-mediated reduction represents a classical yet highly effective approach for nitroarene reduction to hydroxylamines, offering mild reaction conditions and excellent functional group tolerance. The methodology typically employs zinc dust in aqueous ammonium chloride solutions, providing a cost-effective and environmentally benign alternative to precious metal catalysts [13] [14] [15].

Mechanistic Pathways and Product Selectivity

The zinc-mediated reduction of nitroarenes follows a well-established mechanistic pathway where zinc dust provides electrons for the stepwise reduction of the nitro group [14]. The product selectivity depends critically on reaction conditions: reduction in aqueous ammonium chloride produces phenylhydroxylamine as the primary product, while aqueous sodium hydroxide leads to complete reduction to aniline [14]. This pH-dependent selectivity provides a valuable tool for controlling product distribution.

In aqueous ammonium chloride solution, zinc reduction of nitrobenzene yields phenylhydroxylamine through a mechanism involving zinc dissolution and electron transfer to the nitro group [14]. The intermediate nitroso and hydroxylamine species are stabilized under these conditions, preventing over-reduction to the amine product [16].

Enhanced Protocols with Phase Transfer Catalysts

Significant improvements in zinc-mediated reduction have been achieved through the incorporation of polyethylene glycol immobilized on silica gel as a solid-liquid phase transfer catalyst [15]. This modification enables efficient reduction of nitroarenes to aromatic amines with zinc powder in water under environmentally friendly conditions. The silica-grafted polyethylene glycol catalyst provides excellent chemoselectivity without affecting other sensitive functional groups, representing a substantial advancement in green chemistry approaches [15].

Synthetic Scope and Limitations

Zinc-mediated protocols demonstrate broad substrate scope, effectively reducing sterically hindered substrates such as 2-nitro-meta-xylene while maintaining chemoselectivity for nitro groups in the presence of easily reduced functional groups like aryl halides and carbon-carbon double bonds [17]. The methodology proves particularly valuable for substrates where precious metal catalysts might cause unwanted side reactions or where cost considerations favor base metal approaches [15].

Oxidation Pathways from 2,6-Dimethylaniline

The oxidative transformation of 2,6-dimethylaniline to N-(2,6-dimethylphenyl)hydroxylamine represents a biologically relevant and synthetically important approach, particularly given its significance in toxicological and metabolic studies. This methodology involves the controlled oxidation of the amino nitrogen to form the hydroxylamine functionality while preserving the aromatic substitution pattern [18] [19].

Enzymatic Oxidation

Enzymatic oxidation pathways, particularly those involving cytochrome P450 enzymes, provide highly selective and environmentally benign routes to N-(2,6-dimethylphenyl)hydroxylamine. These biocatalytic approaches operate under physiological conditions and demonstrate remarkable substrate specificity and stereochemical control [18] [19] [20].

Cytochrome P450-Mediated N-Hydroxylation

Cytochrome P450 enzymes, specifically the 2A6 and 2E1 isoforms, play crucial roles in the N-hydroxylation of 2,6-dimethylaniline to form N-(2,6-dimethylphenyl)hydroxylamine (DMHA) [18] [19]. Research using human liver microsomes and recombinant human P450 enzymes has demonstrated that P450 2A6 serves as the primary catalyst for N-hydroxylation, while P450 2E1 catalyzes the subsequent rearrangement of DMHA to 4-amino-3,5-dimethylphenol (DMAP) [18] [19].

The enzymatic process exhibits concentration-dependent selectivity: at micromolar concentrations of 2,6-dimethylaniline, DMAP represents the only detectable product, whereas at 10 nanomolar concentrations, DMHA becomes a substantial product [18] [19]. This concentration dependence reflects the kinetic competition between N-hydroxylation and subsequent rearrangement pathways [18].

Mechanistic studies using ¹⁸O-labeling experiments have confirmed that the rearrangement of DMHA to DMAP occurs through an oxygen rebound mechanism involving the heme iron center, with no incorporation of labeled oxygen from either ¹⁸O₂ gas or H₂¹⁸O [18] [19]. This finding supports a mechanism involving direct oxygen transfer from the iron-oxo species to the substrate [18].

Unspecific Peroxygenase Catalysis

Fungal unspecific peroxygenases (UPOs) have emerged as promising catalysts for oxidative transformations leading to hydroxylamine derivatives [20]. Research has demonstrated that these enzymes can effectively catalyze the formation of azoxy compounds from aniline starting materials through hydroxylamine intermediates, achieving conversions exceeding 90% with chemoselectivities greater than 70% (generally >90%) [20].

The mechanistic pathway involves initial N-oxidation of the aniline substrate to form hydroxylamine, followed by further oxidation to the nitroso intermediate [20]. Computational analysis reveals that the N-oxidation mechanism predominates, with the rate-determining step involving direct attack of the Fe=O center at the amino group with an activation barrier of 16.1 kcal mol⁻¹ [20]. The subsequent conversion of hydroxylamine to nitroso product occurs rapidly through two hydrogen atom transfer processes [20].

Engineered Enzyme Systems

Directed evolution approaches have yielded engineered enzymes with enhanced capabilities for hydroxylamine synthesis [21] [22]. For example, evolved variants of flavin-dependent enzymes demonstrate improved performance in oxidative amination reactions, enabling preparation of various aniline derivatives with up to 91% conversion [21]. These engineered systems offer the advantage of tailored selectivity and improved kinetic performance compared to wild-type enzymes [21].

Chemical Oxidation Methods

Chemical oxidation represents a complementary approach to enzymatic methods, offering greater scalability and operational simplicity while maintaining reasonable selectivity for hydroxylamine formation. The most extensively studied systems involve Fenton-type reactions and hydrogen peroxide-based oxidations [23] [24] [25].

Fenton Process Optimization

The Fenton process, utilizing iron(II) sulfate and hydrogen peroxide, has been systematically optimized for 2,6-dimethylaniline oxidation [25]. Research has demonstrated that optimal conditions involve pH 2, 2 millimolar ferrous ion concentration, and 20 millimolar hydrogen peroxide, achieving 70% removal efficiency after 3 hours [25]. The process generates multiple intermediates including 2,6-dimethylphenol, 2,6-dimethylnitrobenzene, and various organic acids [25].

Mechanistic studies have identified that hydroxyl radicals generated through iron-catalyzed hydrogen peroxide decomposition serve as the primary oxidizing species [25]. The reaction pathway involves initial attack at the amino nitrogen, followed by various secondary oxidation and ring-opening reactions [25]. Optimization studies using response surface methodology have established that initial aniline concentration, ferrous ion dose, hydrogen peroxide concentration, and reaction time all significantly influence process performance [26].

Hydrogen Peroxide-Based Systems

Direct oxidation of aniline with hydrogen peroxide under various catalytic conditions provides an alternative route to hydroxylamine derivatives [24] [27]. Research has shown that aniline oxidation with hydrogen peroxide proceeds through a stepwise mechanism: initial formation of N-phenylhydroxylamine with one mole of hydrogen peroxide, followed by further oxidation to nitrosobenzene with a second mole, and finally complete oxidation to nitrobenzene with a third mole [24].

Heteropolyoxometalate catalysts have proven particularly effective for this transformation, achieving good yields and high selectivities for nitrosobenzene formation under mild conditions [27]. These catalysts operate in both aqueous and organic media, offering operational flexibility and environmental benefits through the use of water as the ultimate byproduct [27].

Advanced Oxidation Processes

Hemin-catalyzed oxidation systems operating under alkaline conditions have demonstrated regiospecific hydroxylation capabilities [28]. These systems utilize hydrogen peroxide and alkyl hydroperoxides as oxidants, proceeding through different mechanistic pathways depending on the specific oxidant employed [28]. The hydrogen peroxide-supported process involves hydroperoxide anion (HO₂⁻) as the active species, while alkyl hydroperoxide systems operate through undissociated hydroperoxide molecules [28].

Alternative Synthetic Routes

Biocatalytic Approaches

Biocatalytic synthesis represents an emerging frontier in hydroxylamine chemistry, offering unprecedented selectivity and environmental compatibility. These approaches leverage the evolutionary optimization of enzymatic systems to achieve transformations that are challenging or impossible with traditional chemical methods [22] [29] [20].

Engineered Enzyme Platforms

Recent developments in protein engineering have yielded highly specialized enzymes for hydroxylamine synthesis. Engineered cytidine deaminase variants, developed through directed evolution, demonstrate remarkable capability for direct hydroxyamination of nucleoside substrates [22]. The optimized enzyme variant CD1.3, containing seven active-site mutations, catalyzes efficient hydroxyamination of cytidine to provide an 8:1 ratio of N-hydroxycytidine to uridine using 10% hydroxylamine solution in water [22].

The process has been successfully scaled to 900 mL, producing 137 grams of crystalline N-hydroxycytidine that precipitates directly from the biotransformation mixture [22]. This in-situ crystallization provides an elegant solution for product isolation while maintaining high purity and yield [22].

Whole-Cell Biocatalysis

Resting cell systems offer practical advantages for hydroxylamine synthesis by eliminating the need for cofactor regeneration systems and providing enhanced enzyme stability [29]. Research using Bacillus smithii IIIMB demonstrates effective biocatalytic synthesis of hydroxamic acids, which share structural similarities with hydroxylamines [29]. These whole-cell systems operate under mild aqueous conditions and demonstrate excellent substrate tolerance across diverse molecular frameworks [29].

Metabolic Engineering Approaches

Integration of hydroxylamine biosynthesis into engineered metabolic pathways represents a promising approach for sustainable production [20]. Unspecific peroxygenases have been successfully incorporated into bioprocesses for azoxy compound synthesis via hydroxylamine intermediates, achieving remarkable chemoselectivity (>90%) under mild reaction conditions [20]. The enzymatic process demonstrates broad substrate scope and excellent functional group tolerance [20].

Green Chemistry Methodologies

Green chemistry approaches to hydroxylamine synthesis focus on minimizing environmental impact while maintaining synthetic efficiency. These methodologies emphasize renewable feedstocks, catalytic processes, and atom-economical transformations [30] [31] [32] [33].

Plasma-Electrochemical Cascade Pathways

A revolutionary approach developed by researchers at the University of Science and Technology of China employs a plasma-electrochemical cascade pathway (PECP) for sustainable hydroxylamine synthesis from air and water [30] [32] [34]. This methodology couples plasma nitrogen fixation to nitric acid production with subsequent electrocatalytic reduction to hydroxylamine [30].

The process utilizes a specialized plasma discharge device with multiple parallel tips to efficiently activate nitrogen gas [30] [32]. Air introduced into the plasma discharge system generates nitric acid solutions with concentrations up to 20.3 millimolar [30] [32]. The system demonstrates excellent stability over 20 reaction cycles, with each cycle lasting 30 minutes [30] [32].

Electrochemical Reduction Strategies

Ketone-mediated nitrate electroreduction represents another innovative approach for hydroxylamine synthesis [33]. This methodology employs cyclopentanone to capture hydroxylamine in situ, forming cyclopentanone oxime intermediates that can be subsequently hydrolyzed to release hydroxylamine [33]. The process achieves excellent Faradaic efficiency of 47.8% with formation rates of 34.9 mg h⁻¹cm⁻² and remarkable carbon selectivity exceeding 99.9% [33].

Metal-organic framework-derived copper catalysts facilitate the electroreduction process, with optimization yielding 96.1 millimolar hydroxylamine concentrations in solution [33]. This represents a significant improvement over direct nitrate reduction approaches [33].

Flow Chemistry Integration

The integration of green chemistry principles with flow chemistry methodologies provides enhanced process sustainability [31]. Homogeneous synthesis systems utilizing acid-catalyzed hydrolysis of nitromethane in continuous flow reactors demonstrate significant improvements in reaction kinetics and safety profiles [31]. The use of stop-flow microtube reactors enables precise kinetic characterization while maintaining process safety through reduced inventory and enhanced heat transfer [31].

Optimized conditions (110°C, HCl concentration >5.0 M) achieve 90% nitromethane conversion in four hours, representing a substantial improvement over conventional batch processes [31]. The high consistency between stop-flow and continuous flow reactor performance confirms the scalability of this green chemistry approach [31].

Sustainable Feedstock Utilization

The development of hydroxylamine synthesis from renewable feedstocks represents a critical advancement in sustainable chemistry [30] [34]. The plasma-electrochemical approach utilizing only air and water as raw materials eliminates dependence on fossil fuel-derived precursors while providing a carbon-neutral synthesis pathway [30] [34]. This methodology addresses urgent environmental concerns associated with traditional hydroxylamine production methods, including the nitrogen loss and environmental pollution of the Raschig process [30] [34].